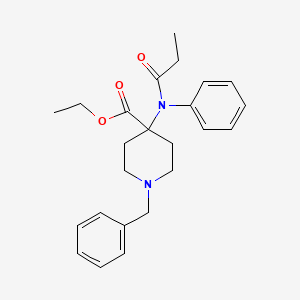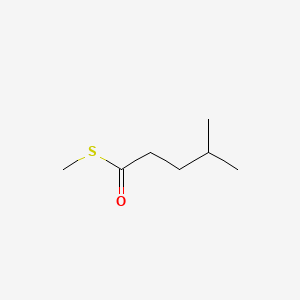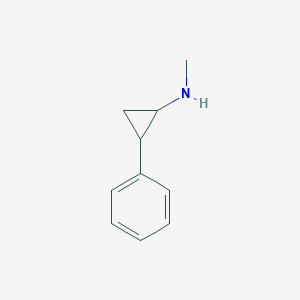
N-methyl-2-phenylcyclopropan-1-amine
Overview
Description
N-methyl-2-phenylcyclopropan-1-amine is a chemical compound with the molecular formula C10H13N. It is a member of the cyclopropane class, carrying amino and phenyl substituents at positions 1 and 2, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-phenylcyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of (1R, 2S)-2-phenylcyclopropan-1-amine mandelate with a corresponding dialdehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane. The mixture is stirred for 12 hours at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-phenylcyclopropanecarboxamide, while reduction can produce N-methyl-2-phenylcyclopropane .
Scientific Research Applications
N-methyl-2-phenylcyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of N-methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of gene expression. The compound binds to the active site of LSD1, preventing the demethylation of histone proteins and thereby modulating gene expression .
Comparison with Similar Compounds
N-methyl-2-phenylcyclopropan-1-amine can be compared with other similar compounds, such as:
N-methyl-2-phenylpropan-1-amine (phenpromethamine): Both compounds have similar structural features but differ in their specific chemical properties and biological activities.
2-phenylpropan-1-amine (β-methylphenylethylamine, BMPEA): This compound is another structural analog with distinct mass spectrometric properties.
Tranylcypromine: A well-known monoamine oxidase inhibitor with a similar cyclopropane structure, used in the treatment of major depressive disorder.
Properties
IUPAC Name |
N-methyl-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-7-9(10)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGEXCJXPQCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


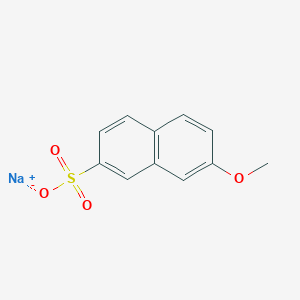
![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)

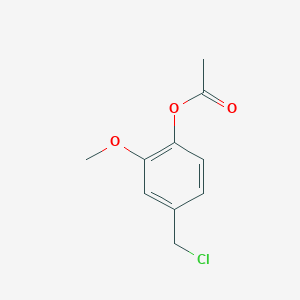
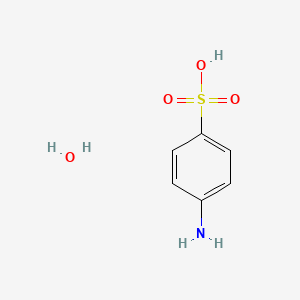
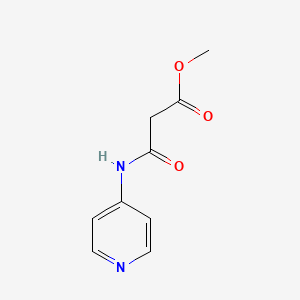
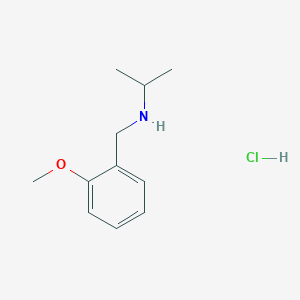
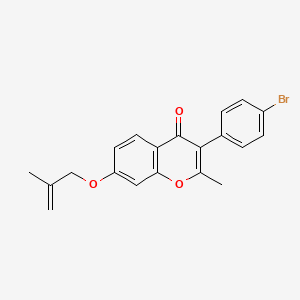
![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)
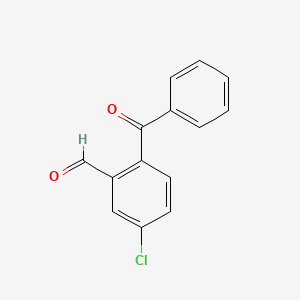
![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)
